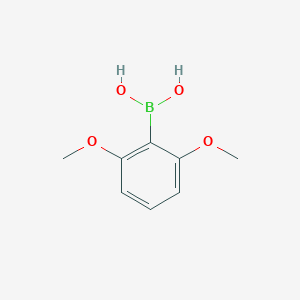
2,6-Dimethoxyphenylboronic acid
Cat. No. B188248
Key on ui cas rn:
23112-96-1
M. Wt: 181.98 g/mol
InChI Key: BKWVXPCYDRURMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208614B2
Procedure details


A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 22.1 g of resorcinol dimethyl ether (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −50° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 9 h), 16.6 g of trimethyl borate (0.16 mol) are added dropwise at the same temperature over a period of 15 minutes. After stirring for another 30 minutes at −50° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at 35° C. under reduced pressure. 25 ml of methylcyclohexane are added to the product suspension, the colorless product is filtered off with suction and is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water. After drying, 26.5 g of 2,6-dimethoxyphenylboronic acid (0.146 mol, 91%, melting point: 104–107° C.) are obtained in the form of colorless crystals, HPLC purity >99% a/a.










Yield
91%
Identifiers


|
REACTION_CXSMILES
|
ClC1CCCCC1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[CH:11]=1.[Li].[B:19](OC)([O:22]C)[O:20]C.Cl>C1COCC1.C1CCCCC1.O>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[C:11]=1[B:19]([OH:22])[OH:20] |^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20.88 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1CCCCC1
|
|
Name
|
|
|
Quantity
|
22.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(OC)=CC=C1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for another 30 minutes at −50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added dropwise at the same temperature over a period of 15 minutes
|
|
Duration
|
15 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
are distilled off at 35° C. under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 ml of methylcyclohexane are added to the product suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the colorless product is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=CC=C1)OC)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.146 mol | |
| AMOUNT: MASS | 26.5 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
